
4-(isopropoxycarbonyl)benzyl 2-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Isopropoxycarbonyl)benzyl 2-chlorobenzoate is an organic compound with the molecular formula C18H17ClO4 It is a derivative of benzoic acid and is characterized by the presence of an isopropoxycarbonyl group attached to a benzyl moiety, which is further esterified with 2-chlorobenzoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(isopropoxycarbonyl)benzyl 2-chlorobenzoate typically involves the esterification of 4-(isopropoxycarbonyl)benzyl alcohol with 2-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and residence time. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Isopropoxycarbonyl)benzyl 2-chlorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(isopropoxycarbonyl)benzyl alcohol and 2-chlorobenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Substitution: The chlorine atom in the 2-chlorobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) in water, while basic hydrolysis can be carried out using sodium hydroxide (NaOH) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions can be facilitated by using polar aprotic solvents such as dimethylformamide (DMF) and heating the reaction mixture.
Major Products Formed
Hydrolysis: 4-(Isopropoxycarbonyl)benzyl alcohol and 2-chlorobenzoic acid.
Reduction: 4-(Isopropoxycarbonyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Isopropoxycarbonyl)benzyl 2-chlorobenzoate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis reactions, providing insights into enzyme specificity and kinetics.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(isopropoxycarbonyl)benzyl 2-chlorobenzoate primarily involves its hydrolysis to release 4-(isopropoxycarbonyl)benzyl alcohol and 2-chlorobenzoic acid. The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding alcohol and acid. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methoxycarbonyl)benzyl 2-chlorobenzoate: Similar structure but with a methoxy group instead of an isopropoxy group.
4-(Ethoxycarbonyl)benzyl 2-chlorobenzoate: Similar structure but with an ethoxy group instead of an isopropoxy group.
4-(Isopropoxycarbonyl)benzyl 4-chlorobenzoate: Similar structure but with the chlorine atom at the 4-position instead of the 2-position.
Uniqueness
4-(Isopropoxycarbonyl)benzyl 2-chlorobenzoate is unique due to the presence of the isopropoxycarbonyl group, which can influence its reactivity and physical properties compared to its analogs
Eigenschaften
IUPAC Name |
(4-propan-2-yloxycarbonylphenyl)methyl 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO4/c1-12(2)23-17(20)14-9-7-13(8-10-14)11-22-18(21)15-5-3-4-6-16(15)19/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFFSMUCXQEOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 1-[(3,4-dimethoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5871364.png)
![N-(2-ethyl-6-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5871365.png)


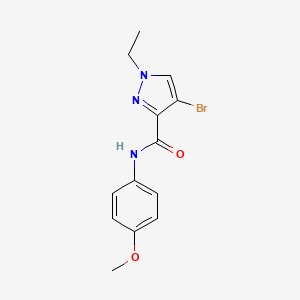
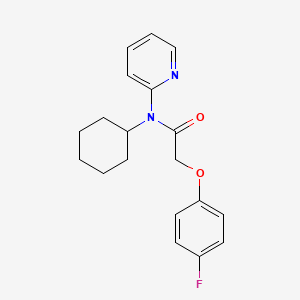
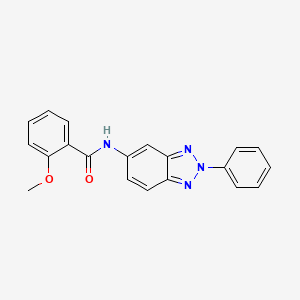

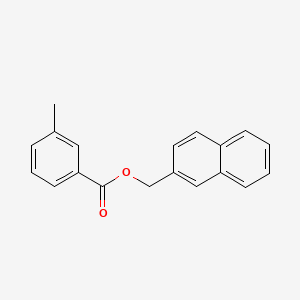
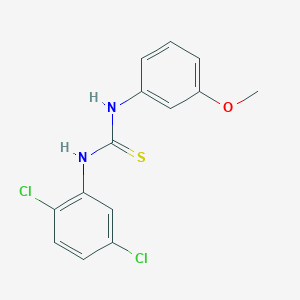

![1-(4-methylbenzyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5871439.png)
![7-[(2,4-DIFLUOROPHENYL)METHOXY]-3-ETHYL-4,8-DIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B5871453.png)

